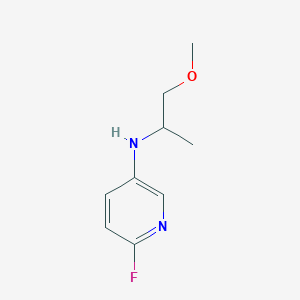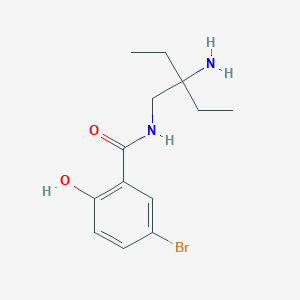
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide, also known as BIA, is a chemical compound that has been studied extensively for its potential use in scientific research. BIA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is not fully understood, but it is thought to work by modulating the activity of ion channels in cells. Specifically, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in a variety of cellular processes including pain sensation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have analgesic effects, reduce oxidative stress, and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels in cells. Finally, this compound could be used as a tool to study the function of ion channels in neurons and other cells, which could lead to new insights into the underlying mechanisms of various diseases.
合成法
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzoic acid with N-tert-butyl-2-amino-2-methylpropanamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then deprotected to yield this compound in high purity.
科学的研究の応用
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential use as a tool to study the function of ion channels in neurons. In immunology, this compound has been shown to have anti-inflammatory properties and could be used to treat inflammatory diseases.
特性
IUPAC Name |
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,13)6-14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDQMLTZAUIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)



![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)